Coniel
Overview
Description
Coniel, also known as benidipine, is a synthetic dihydropyridine calcium channel blocker. It is primarily used to treat hypertension and angina pectoris. This compound has the chemical formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride . It was developed in Japan by Kyowa Hakko and is available in several Asian countries .
Preparation Methods
Coniel is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Coniel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Coniel has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of calcium channel blockers and their mechanisms of action.
Biology: Research on this compound includes its effects on cellular processes and its potential use in treating various diseases.
Mechanism of Action
Coniel exerts its effects by inhibiting L, N, and T type calcium channels. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. This compound’s high affinity for cell membranes and its vascular selectivity contribute to its long-lasting pharmacological activity . Additionally, this compound has been shown to enhance nitric oxide production, which further contributes to its cardioprotective effects .
Comparison with Similar Compounds
Coniel is unique among calcium channel blockers due to its triple calcium channel inhibition and long-lasting activity. Similar compounds include:
Amlodipine: Another dihydropyridine calcium channel blocker, but with a different mechanism of action and pharmacokinetic profile.
Nifedipine: A dihydropyridine calcium channel blocker with a shorter duration of action compared to this compound.
Diltiazem: A non-dihydropyridine calcium channel blocker with different therapeutic applications. This compound’s unique properties, such as its high affinity for cell membranes and its ability to inhibit multiple types of calcium channels, make it a valuable therapeutic agent in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107659 | |
Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-75-6 | |
Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?
A1: this compound is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Q2: How does this compound compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?
A2: Studies in spontaneously hypertensive rats show that this compound has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, this compound did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, this compound did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for this compound in terms of cardiac effects.
Q3: Beyond its antihypertensive effects, does this compound offer any other protective benefits?
A3: Research suggests that this compound may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with this compound improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to this compound's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].
Q4: Does this compound demonstrate any antioxidative properties in hypertensive patients?
A4: Yes, studies indicate that this compound treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of this compound's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].
Q5: How does dietary salt intake affect this compound's efficacy in managing hypertension?
A5: Interestingly, this compound demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, this compound treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that this compound may be particularly beneficial for managing salt-sensitive hypertension.
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